Comparative Cleavage Kinetics: GPLGIAGQ Exhibits Higher Catalytic Efficiency for MMP-2 vs. MMP-9
A direct comparison of Michaelis-Menten kinetic parameters reveals GPLGIAGQ is a more efficient substrate for MMP-2 than for MMP-9. The catalytic efficiency (kcat/KM) for MMP-2 is 2.0 ± 0.5 µM⁻¹ min⁻¹, compared to 1.7 ± 0.2 µM⁻¹ min⁻¹ for MMP-9 (off-chip conditions) [1]. This difference is primarily driven by a higher turnover number (kcat) for MMP-2 (32.3 ± 2.3 min⁻¹) versus MMP-9 (14.1 ± 0.9 min⁻¹), while binding affinities (KM) are similar (14.8 ± 1.8 µM for MMP-2 vs. 8.1 ± 1.1 µM for MMP-9) [1]. This indicates that GPLGIAGQ is processed approximately twice as fast by MMP-2.
| Evidence Dimension | Catalytic Efficiency (kcat/KM) for MMP-2 vs. MMP-9 |
|---|---|
| Target Compound Data | For MMP-2: 2.0 ± 0.5 µM⁻¹ min⁻¹; For MMP-9: 1.7 ± 0.2 µM⁻¹ min⁻¹ (off-chip) |
| Comparator Or Baseline | Comparator is the same compound's performance against a different enzyme (MMP-9) |
| Quantified Difference | ~15% higher catalytic efficiency for MMP-2 (2.0 vs 1.7 µM⁻¹ min⁻¹); ~2.3-fold higher kcat for MMP-2 (32.3 vs 14.1 min⁻¹) |
| Conditions | In vitro enzyme kinetics assay; off-chip conditions |
Why This Matters
This quantitative preference for MMP-2 over MMP-9 is critical for applications where MMP-2 is the primary disease biomarker, allowing for more selective and efficient payload release.
- [1] PMC9714689. Table 2. Kinetic parameters for MMP-2 and MMP-9 cleavage of GPLGIAGQ. View Source
